molecular formula C7H2Cl2N4O8 B14600627 2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene CAS No. 60789-52-8

2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene

Cat. No.: B14600627
CAS No.: 60789-52-8
M. Wt: 341.02 g/mol
InChI Key: XDIZSRHGPUJPOA-UHFFFAOYSA-N
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Description

2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene is a complex organic compound characterized by the presence of multiple nitro groups and a dichloro(nitro)methyl substituent on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene typically involves multiple steps, starting with the nitration of benzene derivatives. The process includes:

    Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions on the benzene ring.

    Further Nitration: Additional nitro groups are introduced through further nitration steps, resulting in the formation of the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where the chlorine atoms or nitro groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2-[Dichloro(aminomethyl)]-1,3,5-triaminobenzene.

Scientific Research Applications

2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of dyes, explosives, and other industrial chemicals due to its high reactivity.

Mechanism of Action

The mechanism by which 2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitrotoluene (TNT): Similar in structure but lacks the dichloro(nitro)methyl group.

    2,4-Dinitrochlorobenzene: Contains nitro and chloro groups but in different positions.

    1,3,5-Trinitrobenzene: Lacks the dichloro(nitro)methyl substituent.

Uniqueness

2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene is unique due to the presence of both dichloro and nitro groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

60789-52-8

Molecular Formula

C7H2Cl2N4O8

Molecular Weight

341.02 g/mol

IUPAC Name

2-[dichloro(nitro)methyl]-1,3,5-trinitrobenzene

InChI

InChI=1S/C7H2Cl2N4O8/c8-7(9,13(20)21)6-4(11(16)17)1-3(10(14)15)2-5(6)12(18)19/h1-2H

InChI Key

XDIZSRHGPUJPOA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C([N+](=O)[O-])(Cl)Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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